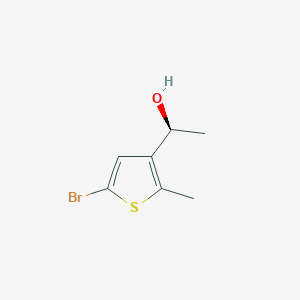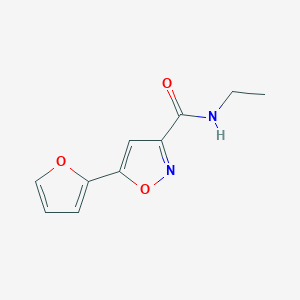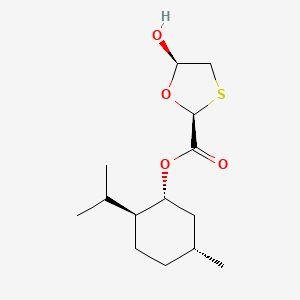
2,6-Lutidine-15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Lutidine-15N is a nitrogen-15 labeled derivative of 2,6-lutidine, a natural heterocyclic aromatic organic compound. This compound is a colorless liquid with mildly basic properties and a pungent, noxious odor .
准备方法
Synthetic Routes and Reaction Conditions
2,6-Lutidine was first isolated from the basic fraction of coal tar and bone oil . In the laboratory, it can be synthesized through the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to produce a bis(carboxy ester) of 2,6-dimethyl-1,4-dihydropyridine. This intermediate undergoes hydrolysis and decarboxylation to yield 2,6-lutidine .
Industrial Production Methods
Industrially, 2,6-lutidine is produced by the reaction of formaldehyde, acetone, and ammonia . This method is preferred due to its efficiency and scalability.
化学反应分析
Types of Reactions
2,6-Lutidine undergoes various chemical reactions, including:
Oxidation: Oxidation of 2,6-lutidine with air results in the formation of 2,6-diformylpyridine.
Protonation: Protonation of 2,6-lutidine yields lutidinium salts, which are used as weak acids.
Common Reagents and Conditions
Common reagents used in reactions with 2,6-lutidine include air (for oxidation), acids (for protonation), and various organic compounds in substitution reactions. The conditions typically involve standard laboratory temperatures and pressures.
Major Products
The major products formed from these reactions include 2,6-diformylpyridine (from oxidation) and lutidinium salts (from protonation) .
科学研究应用
2,6-Lutidine-15N has several scientific research applications:
Chemistry: It is used as a non-nucleophilic base in organic synthesis, particularly in the formation of silyl ethers.
Biology: The nitrogen-15 isotope labeling makes it useful in nuclear magnetic resonance (NMR) studies to investigate biological molecules.
Medicine: Its derivatives are explored for potential pharmaceutical applications.
Industry: It is evaluated for use as a food additive due to its nutty aroma at very low concentrations.
作用机制
The mechanism of action of 2,6-lutidine involves its basic properties and steric hindrance due to the two methyl groups. These properties make it a suitable mild base in organic synthesis, where it can facilitate reactions without participating as a nucleophile . The molecular targets and pathways involved include its interaction with acids to form lutidinium salts and its role in oxidation reactions to form diformyl derivatives .
相似化合物的比较
Similar Compounds
- 3,5-Lutidine
- 2,4-Lutidine
- 2,6-Dimethylpiperidine
Uniqueness
2,6-Lutidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it less nucleophilic and more suitable as a sterically hindered base compared to other lutidines .
属性
分子式 |
C7H9N |
|---|---|
分子量 |
108.15 g/mol |
IUPAC 名称 |
2,6-dimethyl(115N)pyridine |
InChI |
InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i8+1 |
InChI 键 |
OISVCGZHLKNMSJ-VJJZLTLGSA-N |
手性 SMILES |
CC1=[15N]C(=CC=C1)C |
规范 SMILES |
CC1=NC(=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)

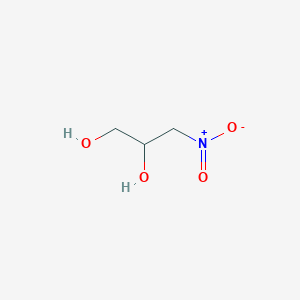
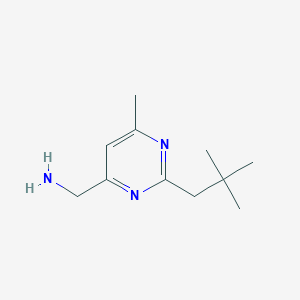
![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

